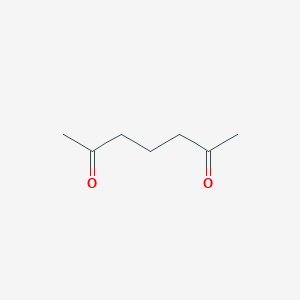
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, also known as ADT or 4-amino-2,6-dimethyl-5,6-dihydro-4H-1,3,4-thiadiazine, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. ADT is a derivative of 1,3,4-thiadiazine and has a unique structure that makes it an interesting molecule for various applications.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has also been found to have antioxidant properties and may protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has some limitations, including its instability in acidic conditions and its susceptibility to degradation by light.
Orientations Futures
There are several future directions for research on 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications for various diseases. Additionally, the development of 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine can be synthesized through various methods, including the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with ammonia, reduction of 4,6-dimethyl-5-nitro-2H-1,3,4-thiadiazine, and the reaction of 2,6-dimethyl-4H-1,3,4-thiadiazine-5-carbonitrile with hydrazine hydrate.
Applications De Recherche Scientifique
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, 5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine has been found to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases.
Propriétés
Numéro CAS |
15054-10-1 |
|---|---|
Nom du produit |
5,6-Dihydro-2-amino-4,6-dimethyl-4H-1,3,4-thiadiazine |
Formule moléculaire |
C5H11N3S |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C5H11N3S/c1-4-3-8(2)7-5(6)9-4/h4H,3H2,1-2H3,(H2,6,7) |
Clé InChI |
LSBNEIKELQVHJL-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)N)C |
SMILES canonique |
CC1CN(N=C(S1)N)C |
Synonymes |
5,6-Dihydro-4,6-dimethyl-4H-1,3,4-thiadiazin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




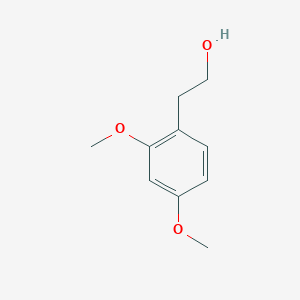
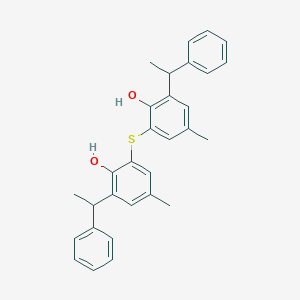
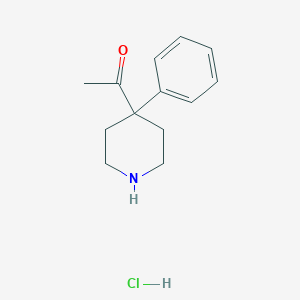
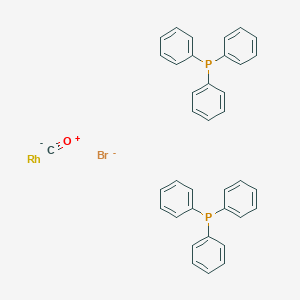
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
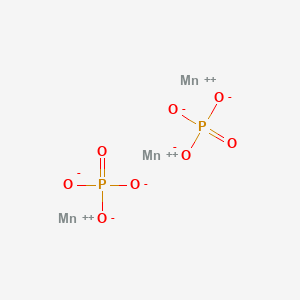

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)



